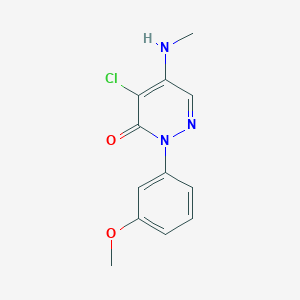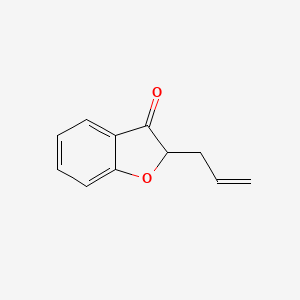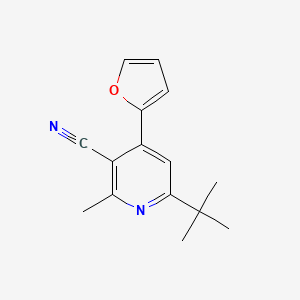
6-tert-Butyl-4-(furan-2-yl)-2-methylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(tert-Butyl)-4-(furan-2-yl)-2-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a tert-butyl group, a furan ring, and a nitrile group attached to a nicotinonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-4-(furan-2-yl)-2-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a furan-2-carboxylic acid derivative.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of 6-(tert-Butyl)-4-(furan-2-yl)-2-methylnicotinonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under suitable conditions.
Substitution: The compound can participate in substitution reactions, especially at the nicotinonitrile core, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted nicotinonitrile derivatives depending on the reagents used.
科学研究应用
6-(tert-Butyl)-4-(furan-2-yl)-2-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 6-(tert-Butyl)-4-(furan-2-yl)-2-methylnicotinonitrile involves its interaction with specific molecular targets. The furan ring and nitrile group can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.
相似化合物的比较
Similar Compounds
4-(Furan-2-yl)-2-methylnicotinonitrile: Lacks the tert-butyl group, which may affect its reactivity and interactions.
6-(tert-Butyl)-2-methylnicotinonitrile: Lacks the furan ring, which may influence its chemical properties and applications.
Uniqueness
6-(tert-Butyl)-4-(furan-2-yl)-2-methylnicotinonitrile is unique due to the combination of the tert-butyl group, furan ring, and nitrile group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
650605-94-0 |
|---|---|
分子式 |
C15H16N2O |
分子量 |
240.30 g/mol |
IUPAC 名称 |
6-tert-butyl-4-(furan-2-yl)-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H16N2O/c1-10-12(9-16)11(13-6-5-7-18-13)8-14(17-10)15(2,3)4/h5-8H,1-4H3 |
InChI 键 |
GWLOTZHZYRCAEA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC(=N1)C(C)(C)C)C2=CC=CO2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



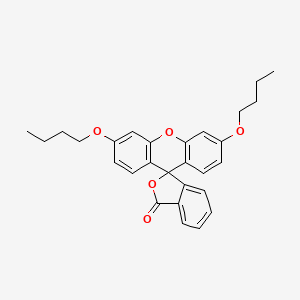
![Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12906132.png)



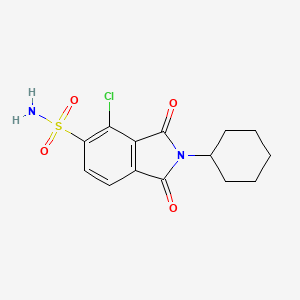
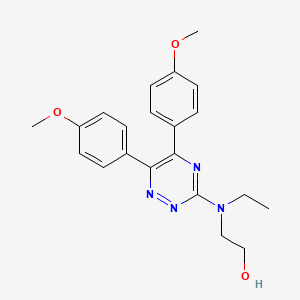
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-](/img/structure/B12906206.png)
